N-(4-(2,2-Dicyano-1-methoxyvinyl)benzyl)-5-fluoro-2-methoxybenzamide
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Overview
Description
N-4-(2,2-dicyano-1-methoxy-vinyl)phenylmethyl-5-fluoro-2-methoxy-benzamide (CAS: 2764851-04-7) is a chemical compound known for its applications in various scientific fields This compound is characterized by its complex structure, which includes a dicyano group, a methoxy-vinyl group, and a fluorinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-4-(2,2-dicyano-1-methoxy-vinyl)phenylmethyl-5-fluoro-2-methoxy-benzamide involves multiple steps. The starting materials typically include 4-(2,2-dicyano-1-methoxy-vinyl)benzyl chloride and 5-fluoro-2-methoxybenzoic acid. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
N-4-(2,2-dicyano-1-methoxy-vinyl)phenylmethyl-5-fluoro-2-methoxy-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-4-(2,2-dicyano-1-methoxy-vinyl)phenylmethyl-5-fluoro-2-methoxy-benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-4-(2,2-dicyano-1-methoxy-vinyl)phenylmethyl-5-fluoro-2-methoxy-benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2,2-dicyano-1-hydroxyvinyl)benzyl)-5-fluoro-2-methoxybenzamide
- N-(4-ethoxy-2,2-dicyano-1-vinyl)benzyl)-5-fluoro-2-methoxybenzamide
Uniqueness
N-4-(2,2-dicyano-1-methoxy-vinyl)phenylmethyl-5-fluoro-2-methoxy-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dicyano and methoxy-vinyl groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C20H16FN3O3 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[[4-(2,2-dicyano-1-methoxyethenyl)phenyl]methyl]-5-fluoro-2-methoxybenzamide |
InChI |
InChI=1S/C20H16FN3O3/c1-26-18-8-7-16(21)9-17(18)20(25)24-12-13-3-5-14(6-4-13)19(27-2)15(10-22)11-23/h3-9H,12H2,1-2H3,(H,24,25) |
InChI Key |
AAXZFPXUWCCTBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)NCC2=CC=C(C=C2)C(=C(C#N)C#N)OC |
Origin of Product |
United States |
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